![molecular formula C11H18N4 B6632056 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, also known as EPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile exerts its pharmacological effects through various mechanisms, depending on the disease being targeted. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to prevent the formation of toxic oligomers of amyloid-beta peptides. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to reduce oxidative stress and inflammation in dopaminergic neurons.
Biochemical and Physiological Effects:
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of inflammation. These effects are mediated through the interaction of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile with various cellular targets, including enzymes, receptors, and signaling pathways.
Advantages and Limitations for Lab Experiments
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its limited solubility in aqueous media and its potential instability under certain conditions.
Future Directions
There are several future directions for research on 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile, including the development of more efficient synthesis methods, the identification of new cellular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile could be further explored for its potential applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders.
Synthesis Methods
The synthesis of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile can be achieved through a multi-step process involving the reaction of 2-ethyl-3-hydroxypyrazine with chloroacetonitrile, followed by the reaction with sodium hydride and ethyl bromoacetate. The resulting intermediate is then reacted with methylamine, leading to the formation of 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile.
Scientific Research Applications
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease research, 3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile has been found to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylamino]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10(5-7-12)13-9-11-6-8-14-15(11)4-2/h6,8,10,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFTMLBBMPUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=NN1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.